4-(5-Bromopyridin-2-yl)thiomorpholine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-2-yl)thiomorpholine typically involves the reaction of 5-bromopyridine-2-thiol with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the thiol group of 5-bromopyridine-2-thiol attacks the thiomorpholine ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyridin-2-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
4-(5-Bromopyridin-2-yl)thiomorpholine has been found to exhibit valuable properties in scientific experiments, making it useful in various research applications:
Mechanism of Action
The mechanism of action of 4-(5-Bromopyridin-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromopyridin-2-yl)morpholine
- 4-(5-Bromopyrimidin-2-yl)morpholine
- 4-(5-Bromopyridin-2-yl)thiomorpholine
Uniqueness
This compound is unique due to the presence of both a bromopyridine moiety and a thiomorpholine ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific applications, particularly in the synthesis of complex molecules and the study of biological systems .
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)thiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2S/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPFCSWQQQCFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590120 | |
Record name | 4-(5-Bromopyridin-2-yl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223556-42-1 | |
Record name | 4-(5-Bromopyridin-2-yl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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